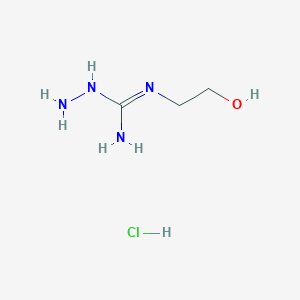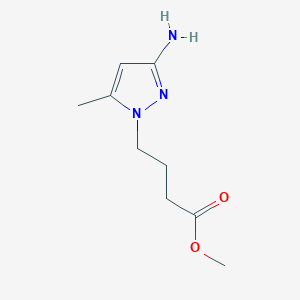![molecular formula C19H22N4O6S B2568038 5-{[6-(azepan-1-sulfonil)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]piridin-2-il]metil}furano-2-carboxilato de metilo CAS No. 1251678-23-5](/img/structure/B2568038.png)
5-{[6-(azepan-1-sulfonil)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]piridin-2-il]metil}furano-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as C19H22N4O6S, is a complex organic molecule . It contains several functional groups, including a furan ring, a triazolo-pyridine ring, and a sulfonyl group attached to an azepane ring .
Molecular Structure Analysis
The molecule contains a 1,2,4-triazolo[4,3-a]pyridine ring, which is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . The choice of substituents can also make the ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The 1,2,4-triazolo[4,3-a]pyridine ring in the molecule can participate in various chemical reactions. For instance, it can act as a metal chelator, which has been exploited to generate candidate treatments for cancer and parasitic diseases .Aplicaciones Científicas De Investigación
- El compuesto 5, derivado de esta estructura, demuestra una excelente insensibilidad a los estímulos externos (IS = 43 J) y un muy buen rendimiento de detonación calculado (Dv = 9408 m/s y P = 37.8 GPa). Estas propiedades son comparables al actual punto de referencia de explosivos secundarios, CL-20 .
- El compuesto azo 10 exhibe una densidad notable (1.91 g/cm³), una excelente estabilidad térmica (Td = 305 °C) y un rendimiento de detonación superior (Dv = 9200 m/s y P = 34.8 GPa), superando a los explosivos resistentes al calor existentes .
- Los compuestos 14, 17 y 19 son altamente sensibles pero poseen un excelente rendimiento de detonación calculado, lo que los convierte en candidatos prometedores para explosivos primarios .
Materiales Energéticos
Química Medicinal
En resumen, la versatilidad de este compuesto abarca materiales energéticos, química medicinal, fluorescencia y ciencia de polímeros. Los investigadores pueden investigar más a fondo su potencial en estos campos diversos para desbloquear nuevas aplicaciones y avanzar en el conocimiento científico . 🌟
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities observed for similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be thoroughly investigated.
Mecanismo De Acción
Target of action
Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Análisis Bioquímico
Biochemical Properties
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can inhibit certain enzymes, thereby affecting various metabolic pathways. The interactions between methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate and biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces .
Cellular Effects
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites . These effects make it a potential candidate for therapeutic applications in cancer and other diseases.
Molecular Mechanism
The molecular mechanism of action of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity becoming more pronounced over time . These temporal effects are important for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and significant therapeutic effects, particularly in models of cancer . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic activity, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Understanding its transport and distribution is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is important for its role in regulating cellular processes and its potential therapeutic effects.
Propiedades
IUPAC Name |
methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHFHJKONACRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)
![methyl 3-{[(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2567957.png)


![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)
![Spiro[2.3]hexane-2-carbaldehyde](/img/structure/B2567961.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2567962.png)
![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2567966.png)

![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide](/img/structure/B2567972.png)
![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2567974.png)
